![molecular formula C15H14O4 B1236157 Alloxanthoxyletin CAS No. 731-75-9](/img/structure/B1236157.png)
Alloxanthoxyletin
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Overview
Description
Alloxanthoxyletin is a natural product found in Dinosperma melanophloium and Zanthoxylum americanum with data available.
Scientific Research Applications
Anticancer Properties
Alloxanthoxyletin, a natural pyranocoumarin isolated from various plants, demonstrates significant anticancer properties. Studies have shown that alloxanthoxyletin and its derivatives exhibit cytotoxic effects on various cancer cell lines, including human melanoma (HTB-140) and lung carcinoma cells (A549). Notably, these compounds have been found to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. Derivatives of alloxanthoxyletin, such as O-aminoalkyl substituted alloxanthoxyletins and seselins, have also shown strong cytotoxic potential, particularly against HTB-140 cells, with mechanisms involving early apoptosis induction (Jóźwiak et al., 2019), (Ostrowska et al., 2017).
Cytotoxic Effects
Alloxanthoxyletin has demonstrated cytotoxic effects on human leukemia cells (HL-60). A study found that alloxanthoxyletin was one of several compounds isolated from the northern prickly ash (Zanthoxylum americanum) that inhibited the incorporation of tritiated thymidine into these cells (Ju et al., 2001).
Role in Inflammation and Potential COVID-19 Treatment
Alloxanthoxyletin has been identified as a major and active constituent in relieving neutrophilic inflammation. It was also found to interact with certain human enzymes, suggesting a role in activating specific pathways like Nrf2. Intriguingly, preliminary research indicated that alloxanthoxyletin may interfere with the life cycle of SARS-CoV-2, suggesting potential applications in COVID-19 treatment (Hu et al., 2022).
Synthesis and Mechanism of Action
Synthetic approaches to alloxanthoxyletin have been explored, with the construction of its skeletons achieved in water without an additional catalyst. This suggests a feasible method for producing alloxanthoxyletin derivatives for further study and potential applications (Cao et al., 2013).
properties
CAS RN |
731-75-9 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethylpyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-11(17-3)8-12-9(14(10)19-15)4-5-13(16)18-12/h4-8H,1-3H3 |
InChI Key |
WTBVBNPZXAQTHI-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C |
Canonical SMILES |
CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C |
Other CAS RN |
731-75-9 |
synonyms |
5-methoxy-2,2-dimethyl-2H,8H-pyrano(2,3-f)chromen-8-one alloxanthoxyletin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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